![molecular formula C19H20 B14232210 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene CAS No. 393517-23-2](/img/structure/B14232210.png)
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene is an organic compound characterized by its unique structure, which includes a cyclobutyl group attached to an indene moiety
Preparation Methods
The synthesis of 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the cyclopentadiene derivative: This involves the reaction of a suitable precursor with a methylating agent to introduce the methyl group at the desired position on the cyclopentadiene ring.
Cyclobutylation: The cyclopentadiene derivative is then subjected to a cyclobutylation reaction, where a cyclobutyl group is introduced.
Indene formation: Finally, the cyclobutylated cyclopentadiene derivative undergoes a cyclization reaction to form the indene structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound may be used in the development of biologically active molecules and in the study of biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response.
Comparison with Similar Compounds
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can be compared with other similar compounds, such as:
Cyclopentadiene derivatives: These compounds share the cyclopentadiene moiety but differ in the substituents attached to the ring.
Indene derivatives: Compounds with an indene structure but different functional groups or substituents.
Cyclobutyl compounds: Molecules containing a cyclobutyl group, which may have different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and physical properties.
Properties
CAS No. |
393517-23-2 |
|---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-[1-(3-methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene |
InChI |
InChI=1S/C19H20/c1-14-7-9-16(13-14)19(11-4-12-19)18-10-8-15-5-2-3-6-17(15)18/h2-3,5-10,13,16,18H,4,11-12H2,1H3 |
InChI Key |
UDQDYDXLBQUHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C1)C2(CCC2)C3C=CC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


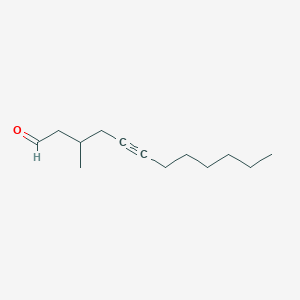
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
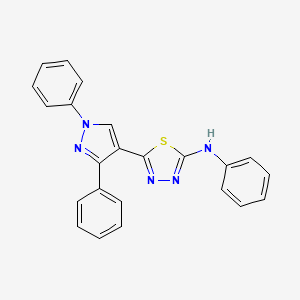
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
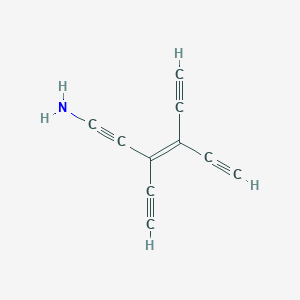
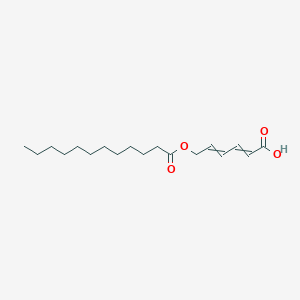
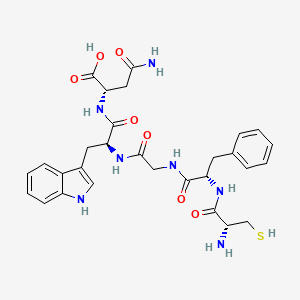
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
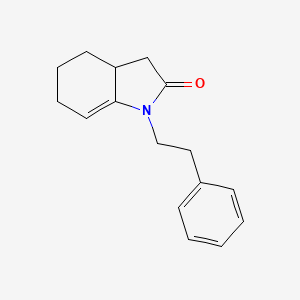
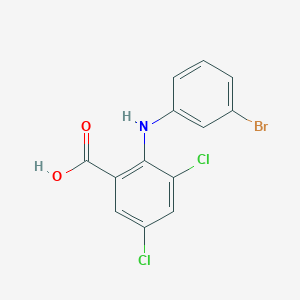
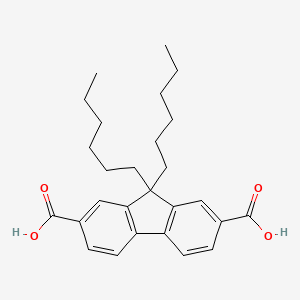
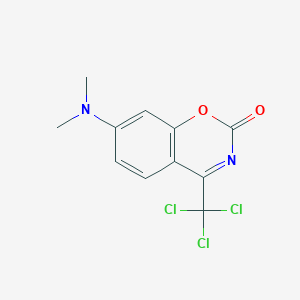
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
